molecular formula C13H14O2 B14228857 Methyl 2-(3-methylphenyl)pent-4-ynoate CAS No. 828918-92-9

Methyl 2-(3-methylphenyl)pent-4-ynoate

Cat. No.: B14228857
CAS No.: 828918-92-9
M. Wt: 202.25 g/mol
InChI Key: XDENJJNSRJWYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-methylphenyl)pent-4-ynoate is an ester derivative featuring a pent-4-ynoate backbone substituted with a 3-methylphenyl group at the C2 position. This compound belongs to a class of structurally diverse esters with applications in organic synthesis, medicinal chemistry, and materials science. Its structural uniqueness arises from the combination of an alkyne moiety (pent-4-ynoate) and an aromatic substituent (3-methylphenyl), which may influence steric, electronic, and reactivity properties.

Properties

CAS No.

828918-92-9

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 2-(3-methylphenyl)pent-4-ynoate

InChI

InChI=1S/C13H14O2/c1-4-6-12(13(14)15-3)11-8-5-7-10(2)9-11/h1,5,7-9,12H,6H2,2-3H3

InChI Key

XDENJJNSRJWYED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC#C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylphenyl)pent-4-ynoate typically involves the esterification of 2-(3-methylphenyl)pent-4-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylphenyl)pent-4-ynoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-(3-methylphenyl)pent-4-ynoic acid or 2-(3-methylphenyl)pent-4-en-2-one.

    Reduction: Formation of 2-(3-methylphenyl)pent-4-ene or 2-(3-methylphenyl)pentane.

    Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

Methyl 2-(3-methylphenyl)pent-4-ynoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylphenyl)pent-4-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares Methyl 2-(3-methylphenyl)pent-4-ynoate with three structurally related esters, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues

Methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoate (Compound 6) Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group at C2. Key Properties: Introduces chirality (S-configuration) and enhanced solubility in organic solvents due to the Boc group. Synthesis: Prepared via Boc protection of L-propargylglycine in a THF/DMF/H2O solvent system under argon, achieving 99% yield .

Methyl 2-(2-nitrobenzamido)-2-phenylpent-4-ynoate (Compound 53c) Structure: Contains a 2-nitrobenzamido group and a phenyl substituent at C2. Key Properties: The nitro group increases polarity and reactivity, making it suitable for further functionalization. Synthesis: Derived from methyl 2-amino-2-phenylpent-4-ynoate via amidation, purified by gradient flash chromatography .

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (Compound 5)

  • Structure : Heterocyclic imidazole core with ester and aryl substituents.
  • Key Properties : Demonstrates thermal stability under PPA-mediated cyclization conditions (130–140°C) .

Comparative Analysis

Property This compound Compound 6 Compound 53c Compound 5
C2 Substituent 3-Methylphenyl Boc-amino (S-configuration) 2-Nitrobenzamido + Phenyl Aryl + Imidazole
Backbone Pent-4-ynoate Pent-4-ynoate Pent-4-ynoate Imidazole-4-carboxylate
Synthesis Yield Not reported 99% Quantitative (≈100%) Not specified
Key Functional Groups Alkyne, Ester, Aromatic Alkyne, Ester, Boc-Protected Alkyne, Ester, Nitroamide Ester, Heterocycle
Reactivity Likely undergoes alkyne-based reactions Amino group for deprotection Nitro group for reduction Heterocycle for coordination

Substituent Effects

  • Electronic Effects : The electron-donating methyl group (in 3-methylphenyl) contrasts with the electron-withdrawing nitro group in Compound 53c, altering electrophilic substitution patterns.
  • Chirality : Unlike Compound 6, the target compound lacks a stereogenic center unless additional substituents are introduced.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.